molecular formula C10H15NO B13575369 (2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL

(2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL

Cat. No.: B13575369
M. Wt: 165.23 g/mol
InChI Key: HSQAORATDQNBDY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL is an organic compound with the molecular formula C10H15NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable amine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3,4-dimethylbenzaldehyde with an amine, followed by reduction to yield the desired product. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, often using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups instead of amino groups.

    (2R)-2-(3,4-Dimethylphenyl)ethan-1-amine: Similar but lacks the hydroxyl group.

Uniqueness

(2R)-2-Amino-2-(3,4-dimethylphenyl)ethan-1-OL is unique due to its specific combination of functional groups (amino and hydroxyl) and its chiral nature. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2R)-2-amino-2-(3,4-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1

InChI Key

HSQAORATDQNBDY-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CO)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(CO)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.